ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVWAPTWJHEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2N=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound . One common method starts with the transformation of commercially available 2-acetylazines into enamino ketones, followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate . The reaction conditions often include the use of dimethylformamide dimethylacetal as a reagent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate possesses potent anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably, derivatives of this compound have shown selective inhibition against various protein targets related to cancer cell proliferation and survival pathways. For instance:
- Mechanism of Action : The compound acts as an inhibitor of certain kinases implicated in tumor growth.
- Case Studies : In vitro studies demonstrated that derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines .
Enzyme Inhibition
This compound has been identified as a selective inhibitor for several enzymes:
- Phosphoinositide 3-Kinase (PI3K) : This compound has shown promising results in inhibiting PI3K isoforms crucial for various cellular functions related to cancer and inflammatory diseases .
| Enzyme Target | IC50 Value | Selectivity |
|---|---|---|
| PI3K δ | 0.018 μM | High |
| Other PI3K isoforms | Variable | Lower |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Research has indicated potential applications in treating infections caused by resistant bacterial strains:
- Mechanism : this compound disrupts bacterial cell wall synthesis.
Research Findings and Insights
Recent studies have emphasized the importance of structural modifications on the biological activity of pyrazolo[1,5-a]pyrimidines:
- Structural Variants : Modifications at various positions on the pyrazolo ring can significantly enhance the pharmacological profile of these compounds .
| Compound Variant | Biological Activity |
|---|---|
| Ethyl 4H-pyrazolo | Anticancer activity |
| Methyl-substituted variants | Enhanced enzyme inhibition |
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates and disrupting cellular signaling pathways . This mechanism is particularly relevant in cancer research, where kinase inhibitors are used to target tumor cells .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The 2-methyl derivative (target compound) is associated with kinase inhibition, whereas analogues with bulkier substituents (e.g., 5-cyclopropyl-7-CF3) prioritize structural diversity over reported bioactivity .
- The triazolo[4,3-a]pyrimidine derivative () lacks direct pharmacological data but demonstrates the impact of ring fusion on molecular weight and complexity .
Stereochemical Complexity :
- Syn- and anti-isomerism in the target compound contrasts with the planar aromatic triazolo[4,3-a]pyrimidine (), which lacks stereocenters .
Synthetic Methods: Dearomatization (NaBH4) is specific to partially saturated pyrazolo[1,5-a]pyrimidines , while ultrasound-assisted methods () enhance regioselectivity in dihydropyrimidinone derivatives .
Physicochemical and Pharmacological Properties
- Solubility and Stability : The ethyl ester group enhances lipid solubility compared to carboxylic acid derivatives. However, the trifluoromethyl group in ’s compound increases hydrophobicity .
- Biological Activity : The target compound’s kinase inhibitory activity is attributed to the pyrazolo[1,5-a]pyrimidine core, which mimics ATP-binding motifs in kinases . Analogues with aryl substitutions (e.g., 4-ethylphenyl in ) may target hydrophobic enzyme pockets but lack confirmed activity data.
Biological Activity
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Molecular Formula: CHNO
Molecular Weight: 209.24 g/mol
CAS Number: 1695885-93-8
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 209.24 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has shown promising results against various pathogens. In vitro tests have indicated that compounds within this class exhibit significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer properties. Research indicates that derivatives of this compound can inhibit cell proliferation in several cancer cell lines. For instance, a study highlighted the ability of certain pyrazolo[1,5-a]pyrimidines to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: These compounds often act as inhibitors of specific enzymes that are crucial for the growth and survival of pathogens or cancer cells.
- Biofilm Disruption: The ability to inhibit biofilm formation is particularly important in treating infections caused by biofilm-forming bacteria.
- Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest at various phases, leading to reduced cell proliferation.
Study on Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial efficacy of various pyrazole derivatives including this compound. The findings indicated strong activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against strains resistant to conventional antibiotics .
Anticancer Activity Assessment
In another research effort detailed in MDPI journals, the anticancer properties were assessed using multiple cancer cell lines. The results demonstrated that compounds derived from the pyrazolo[1,5-a]pyrimidine core exhibited significant cytotoxic effects and were able to inhibit tumor growth in vivo models .
Q & A
Q. Methodological Answer :
- NMR : Use H and C NMR to confirm substituent positions. For example, the ethyl ester group shows a triplet at δ ~1.3 ppm (CH) and a quartet at δ ~4.3 ppm (CH) .
- X-ray Crystallography : Refine structures using SHELXL for high-resolution data. SHELX programs are robust for small-molecule refinement, particularly for resolving hydrogen bonding networks .
Q. Methodological Answer :
- Trifluoromethyl (CF) : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., ATP-binding sites) via strong dipole interactions .
- Cyclopropyl : Restricts conformational flexibility, improving selectivity for target receptors (e.g., GABAA subtypes) .
Example : Copper complexes of pyrazolo[1,5-a]pyrimidinones with CF groups exhibit antibacterial activity via ATP depletion in S. aureus .
Advanced: Which computational methods are reliable for predicting hydrogen bonding and ring puckering in this scaffold?
Q. Methodological Answer :
Q. Software Tools :
- SHELXTL : For refining crystallographic data .
- Mercury CSD : To visualize hydrogen bond networks from Cambridge Structural Database entries .
Advanced: How can hydrolysis of the ethyl ester group be controlled to avoid decarboxylation?
Q. Methodological Answer :
- Alkaline Hydrolysis : Conduct in dilute NaOH/EtOH at 0°C to minimize decarboxylation. However, yields are low (~20%) due to competing side reactions .
- Alternative : Protect the carboxylate with tert-butyl groups before hydrolysis, then deprotect under acidic conditions .
Advanced: What strategies resolve discrepancies in hydrogen bonding patterns between experimental and computational models?
Q. Methodological Answer :
- Experimental Validation : Compare X-ray data (CSD entries) with DFT-optimized structures. Discrepancies often arise from solvent effects in simulations .
- Adjust Force Fields : Use OPLS-AA parameters for better agreement with observed bond lengths and angles .
Advanced: How to design structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidine derivatives targeting enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
